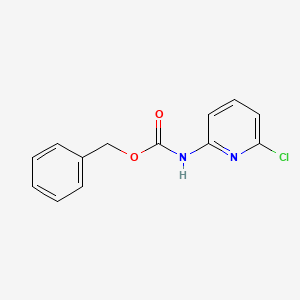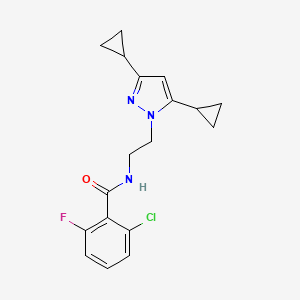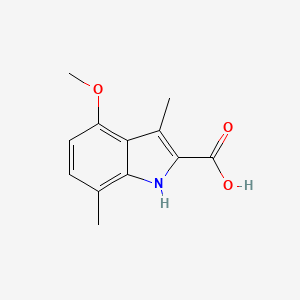![molecular formula C7H7ClN2O B2606836 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride CAS No. 2225146-85-8](/img/structure/B2606836.png)
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6N2O. It is known for its role as a reagent in the synthesis of potent inhibitors for various biological targets, including VEGFR-2 and BCL-2 . This compound is characterized by its solid form and a molecular weight of 134.14 g/mol .
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) and B-cell lymphoma 2 (BCL-2) proteins . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . BCL-2 is a potent and selective inhibitor that achieves potent antitumor activity while sparing platelets .
Mode of Action
This compound: interacts with its targets by inhibiting their activities. It exhibits potent activities against FGFR1, 2, and 3 . It also acts as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . This compound inhibits this pathway, thereby potentially preventing cancer progression.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cancer cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Analyse Biochimique
Biochemical Properties
It is known to be used in the synthesis of potent VEGFR-2 inhibitors This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the VEGFR-2 pathway
Cellular Effects
Given its role in the synthesis of VEGFR-2 inhibitors , it may influence cell function by modulating the VEGFR-2 pathway This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be used in the synthesis of VEGFR-2 inhibitors , suggesting that it may exert its effects at the molecular level by interacting with biomolecules involved in the VEGFR-2 pathway This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be used in the synthesis of VEGFR-2 inhibitors , suggesting that it may interact with enzymes or cofactors involved in the VEGFR-2 pathway
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrrolo[2,3-b]pyridine ring .
Industrial production methods often involve optimizing these conditions to increase yield and purity. This may include the use of advanced catalysts and continuous flow reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles under basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities, particularly as fibroblast growth factor receptor (FGFR) inhibitors.
Pyrrolidine derivatives: Known for their versatility in drug discovery, these compounds share a similar heterocyclic structure but differ in their specific biological targets and activities.
The uniqueness of this compound lies in its specific inhibition of VEGFR-2 and BCL-2, making it a valuable compound in cancer research and therapy .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXRWXSDQSCWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)

![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)


![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)
![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2606768.png)



![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)

